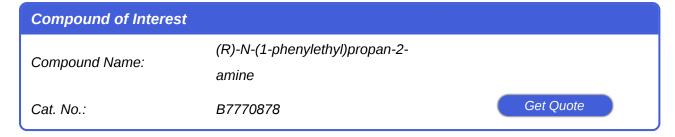


(R)-N-(1-phenylethyl)propan-2-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Spectroscopic Analysis of **(R)-N-(1-phenylethyl)propan-2-amine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for **(R)-N-(1-phenylethyl)propan-2-amine** (C₁₁H₁₇N), a secondary amine with a chiral center, making it a valuable building block in chiral synthesis and pharmacology.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

- IUPAC Name: N-[(1R)-1-phenylethyl]propan-2-amine[2]
- Molecular Formula: C11H17N[1][2]
- Molecular Weight: 163.26 g/mol [1][2][3]
- Structure: A phenylethyl group attached to a propan-2-amine (isopropylamine) moiety.[1]

Spectroscopic Data Summary



The following tables summarize the expected quantitative spectroscopic data for **(R)-N-(1-phenylethyl)propan-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. [1]

Table 1: Predicted ¹H-NMR Spectral Data

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenyl (Ar-H)	7.20 - 7.40	Multiplet	5H
Chiral Methine (C ₆ H ₅ -CH-N)	~3.80	Quartet	1H
Isopropyl Methine (CH-(CH ₃) ₂)	~2.80 - 3.00	Septet	1H
Amine (NH)	Variable (broad)	Singlet	1H
Chiral Methine Methyl (CH-CH ₃)	~1.30	Doublet	3H
Isopropyl Methyls (CH-(CH ₃) ₂)	~1.00 - 1.10	Doublet	6H

Note: The amine proton's chemical shift is variable and depends on solvent and concentration. Adding D_2O will cause this signal to disappear, confirming its identity.[4]

Table 2: Predicted ¹³C-NMR Spectral Data



Carbon Assignment	Chemical Shift (δ, ppm)	
Phenyl (Ar-C, quaternary)	~145	
Phenyl (Ar-CH)	~126 - 128	
Chiral Methine (CH-N)	~58 - 62	
Isopropyl Methine (CH-N)	~45 - 50	
Chiral Methine Methyl (CH-CH ₃)	~22 - 25	
Isopropyl Methyls (CH-(CH ₃) ₂)	~20 - 23	

Note: Carbons directly attached to the nitrogen atom are deshielded and typically appear in the 10-65 ppm range.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, **(R)-N-(1-phenylethyl)propan-2-amine** exhibits characteristic absorptions.[5]

Table 3: Characteristic IR Absorption Bands

Functional Group	Vibration Type	Wavenumber (cm ⁻¹)	Intensity/Shape
N-H	Stretch	3300 - 3500	Weak-Medium, Sharp (single peak for 2° amine)
C-H (sp³)	Stretch	2850 - 2970	Medium-Strong
C-H (sp²)	Stretch	3000 - 3100	Weak-Medium
C=C (Aromatic)	Stretch	~1600, ~1450-1500	Medium-Weak
C-N (Aliphatic)	Stretch	1000 - 1250	Medium
N-H	Wag	650 - 900	Broad



Note: Secondary amines show a single N-H stretch band, unlike primary amines which show two. Tertiary amines show none in this region.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

Feature	m/z Value	Description
Molecular Ion [M]+	163	Consistent with the nitrogen rule (odd molecular weight for one nitrogen atom).[4][8]
Base Peak / Major Fragment	148	[M-CH ₃] ⁺ via α-cleavage of a methyl from the isopropyl group.
Major Fragment	72	[CH(CH ₃) ₂ NHCH ₃] ⁺ via α- cleavage (benzylic cleavage).
Other Fragments	105, 91	Fragments corresponding to the phenylethyl moiety.

Note: The dominant fragmentation pathway for amines is α -cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized, nitrogen-containing cation.[7][8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh 5-20 mg of the amine sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9]



- Transfer: Using a pipette, carefully transfer the homogenous solution into a clean 5 mm NMR tube to a height of 4-5 cm.[9]
- Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol
 to remove any contaminants.[9]
- Instrument Setup: Place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.
- · Acquisition:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[9]
 - Shimming: The magnetic field homogeneity is optimized to improve signal resolution and shape.[9]
 - Tuning: The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C).[9]
 - Data Collection: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and begin the experiment.[9]

IR Spectroscopy Protocol (ATR FT-IR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum.
- Sample Application: Place a small drop of the liquid amine sample directly onto the ATR crystal.
- Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan to acquire the infrared spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.[6]
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.



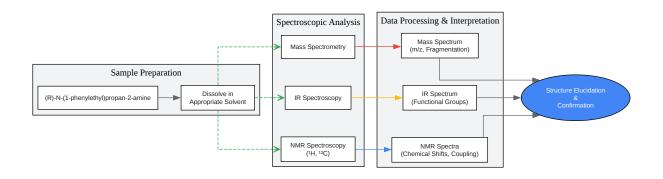
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
 often via direct infusion or after separation by Gas Chromatography (GC).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam of electrons. This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a positive molecular ion [M]⁺.[10]
- Fragmentation: The high energy of the EI process causes the molecular ions to fragment into smaller, positively charged ions and neutral radicals.[10]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
 quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z)
 ratio.[10]
- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[10]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-(1-phenylethyl)propan-2-amine | 87861-38-9 | Benchchem [benchchem.com]
- 2. (R)-N-(1-phenylethyl)propan-2-amine | C11H17N | CID 7577682 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (R)-N-(1-phenylethyl)propan-2-amine (EVT-7905052) [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. 24.10 Spectroscopy of Amines Organic Chemistry | OpenStax [openstax.org]



- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [(R)-N-(1-phenylethyl)propan-2-amine spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770878#r-n-1-phenylethyl-propan-2-amine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com